5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline
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Overview
Description
5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline is a heterocyclic compound belonging to the quinoline family. It is characterized by the presence of two chlorine atoms at positions 5 and 7, a hydroxyl group at position 4, and a trifluoromethyl group at position 2 on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloroaniline with trifluoroacetic acid and subsequent cyclization to form the quinoline ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group at position 4 can undergo oxidation to form a quinone derivative or reduction to form a hydroquinone derivative.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Quinone and Hydroquinone Derivatives: Formed through oxidation and reduction reactions, respectively.
Scientific Research Applications
5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline has garnered attention in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial properties. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and molecular targets .
Comparison with Similar Compounds
4-Hydroxy-7-(trifluoromethyl)quinoline: Similar structure but lacks the chlorine atoms at positions 5 and 7.
4,7-Dichloro-2-(trifluoromethyl)quinoline: Similar structure but lacks the hydroxyl group at position 4.
Uniqueness: 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and trifluoromethyl groups enhances its potential for various applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3NO/c11-4-1-5(12)9-6(2-4)16-8(3-7(9)17)10(13,14)15/h1-3H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYWRJPYAKQWLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=CC2=O)C(F)(F)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371639 |
Source
|
Record name | 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59108-13-3 |
Source
|
Record name | 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 59108-13-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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